molecular formula C25H17N3O2 B12912248 5,8-Quinazolinedione, 4-methyl-2-(1-naphthalenyl)-6-(phenylamino)- CAS No. 61416-88-4

5,8-Quinazolinedione, 4-methyl-2-(1-naphthalenyl)-6-(phenylamino)-

Cat. No.: B12912248
CAS No.: 61416-88-4
M. Wt: 391.4 g/mol
InChI Key: QJMYWWNJBPBYNH-UHFFFAOYSA-N
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Description

5,8-Quinazolinedione, 4-methyl-2-(1-naphthalenyl)-6-(phenylamino)- is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Quinazolinedione, 4-methyl-2-(1-naphthalenyl)-6-(phenylamino)- typically involves multi-step organic reactions. Common starting materials might include quinazoline derivatives, naphthalene, and aniline. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to more reduced forms.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings, leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline oxides, while substitution reactions can produce various substituted quinazolines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes, receptors, or pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline
  • 4-Methylquinazoline
  • 2-Naphthylquinazoline
  • Phenylaminoquinazoline

Uniqueness

5,8-Quinazolinedione, 4-methyl-2-(1-naphthalenyl)-6-(phenylamino)- is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other quinazoline derivatives.

Conclusion

While detailed information about 5,8-Quinazolinedione, 4-methyl-2-(1-naphthalenyl)-6-(phenylamino)- is limited, this general structure provides an overview of what such an article might include. For precise details, consulting specific scientific literature and databases is recommended.

Properties

CAS No.

61416-88-4

Molecular Formula

C25H17N3O2

Molecular Weight

391.4 g/mol

IUPAC Name

6-anilino-4-methyl-2-naphthalen-1-ylquinazoline-5,8-dione

InChI

InChI=1S/C25H17N3O2/c1-15-22-23(21(29)14-20(24(22)30)27-17-10-3-2-4-11-17)28-25(26-15)19-13-7-9-16-8-5-6-12-18(16)19/h2-14,27H,1H3

InChI Key

QJMYWWNJBPBYNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)C3=CC=CC4=CC=CC=C43)C(=O)C=C(C2=O)NC5=CC=CC=C5

Origin of Product

United States

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